Glucoheptonic acid
Overview
Description
Glucoheptonic acid is a carbohydrate acid that is heptanoic acid substituted by hydroxy groups at carbon positions 2, 3, 4, 5, 6, and 7. It is a monocarboxylic acid with the molecular formula C7H14O8 . This compound is known for its role as a metabolite and its ability to donate a hydron to an acceptor, making it a Bronsted acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucoheptonic acid is typically synthesized by reacting glucose with hydrocyanic acid, a method first described by Killiani in 1886 . This reaction, however, often results in low yields and highly colored products that are difficult to purify. An improved method involves reacting oxalic acid with glucoheptonate of calcium or barium at room temperature . The resulting this compound solution is then concentrated in vacuo to obtain a pure product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting calcium cyanide with a solution of glucose in the presence of an excess of lime to maintain a basic pH . The reaction is performed at room temperature, and the products are separated using standard chemical methods. The pure this compound obtained can be further processed to produce its derivatives .
Chemical Reactions Analysis
Types of Reactions: Glucoheptonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a Bronsted acid, it can donate a hydron to an acceptor .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur at the hydroxy groups, where reagents like acyl chlorides or alkyl halides can be used.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of heptanoic acid derivatives.
Reduction: Reduction reactions can produce heptanol derivatives.
Substitution: Substitution reactions can yield various esters or ethers depending on the reagents used.
Scientific Research Applications
Glucoheptonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of glucoheptonic acid involves its role as a Bronsted acid, where it donates a hydron to an acceptor . This property makes it useful in various chemical reactions and processes. In biological systems, this compound can act as a metabolite, participating in metabolic pathways and influencing enzyme activities .
Comparison with Similar Compounds
Gluconic acid: Similar to glucoheptonic acid but with a six-carbon backbone.
Heptanoic acid: Lacks the multiple hydroxy substitutions present in this compound.
Glucoheptonate salts: Derivatives of this compound used in various applications.
Uniqueness: this compound is unique due to its multiple hydroxy substitutions, which confer distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as a Bronsted acid and its role as a metabolite further distinguish it from other carbohydrate acids .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMLJOLKUYYJFJ-VFUOTHLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13007-85-7 (hydrochloride salt), 17140-60-2 (calcium salt(2:1)), 68413-91-2 (potassium salt), 74347-32-3 (magnesium salt(2:1)) | |
Record name | Gluceptate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048077 | |
Record name | Gluceptate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87-74-1 | |
Record name | D-glycero-D-gulo-Heptonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gluceptate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gluceptate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glycero-D-gulo-heptonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUCOHEPTONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1F50160Z2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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